molecular formula C13H12N2O2 B1238164 N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide

N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide

Cat. No. B1238164
M. Wt: 228.25 g/mol
InChI Key: BGRVSNDRQOMCQJ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methylphenyl)methylideneamino]-2-furancarboxamide is a furoic acid.

Scientific Research Applications

Antimicrobial Activities

N-(4-bromophenyl)furan-2-carboxamide derivatives, which share a structural similarity with N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide, have been investigated for their antimicrobial activities. These compounds exhibited significant in vitro antimicrobial activity against various clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Docking studies and molecular dynamics simulations validated their effectiveness, particularly against NDM-positive bacteria A. baumannii, highlighting their potential as antimicrobial agents (Siddiqa et al., 2022).

Bio-imaging Applications

A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group (similar in structure to this compound) was developed for the detection of Cd2+ and CN− ions. This chemosensor has been successfully used for bio-imaging in live cells and zebrafish larvae, demonstrating its potential for biological and environmental applications (Ravichandiran et al., 2020).

Antiviral Properties

Furan-carboxamide derivatives have been synthesized and characterized for their potential as inhibitors of influenza A H5N1 virus. Among these, certain compounds, notably those with a 2,5-dimethyl-substituted heterocyclic moiety, exhibited potent anti-influenza activity. This indicates the potential of furan-carboxamide derivatives, including those structurally related to this compound, as novel inhibitors of lethal influenza A viruses (Yongshi et al., 2017).

PET Imaging in Neuroinflammation

Compounds structurally related to this compound, such as [11C]CPPC, have been developed as PET radiotracers for imaging of reactive microglia and disease-associated microglia in neuroinflammation. This application is significant in studying neuropsychiatric disorders, including Alzheimer’s and Parkinson’s diseases, and monitoring neuroinflammatory effects of immunotherapies (Horti et al., 2019).

Antibacterial Analogues

A study on N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide, a Nitrofurantoin® analogue with a furan scaffold, showed promising antibacterial properties. These compounds were effective against Gram-positive and Gram-negative bacteria, demonstrating the potential of furan-carboxamide derivatives in developing new antibacterial agents (Hassan et al., 2020).

Corrosion Inhibition

N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide, structurally related to this compound, has been synthesized and evaluated as a corrosion inhibitor for brass in HCl medium. Its effectiveness in inhibiting corrosion and potential applications in material science and engineering highlight the diverse applications of furan-carboxamide derivatives (Zulfareen et al., 2016).

properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H12N2O2/c1-10-4-6-11(7-5-10)9-14-15-13(16)12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

BGRVSNDRQOMCQJ-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2

SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2

solubility

13.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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